REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:11]2[C:7]([CH2:8][O:9][C:10]2=[O:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].BrN1C(=[O:20])CCC1=O>C(Cl)(Cl)(Cl)Cl>[OH:20][CH:8]1[C:7]2[C:11](=[CH:12][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[C:10](=[O:13])[O:9]1
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Name
|
|
Quantity
|
8.99 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C2COC(C2=C1)=O
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
135 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
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Type
|
CUSTOM
|
Details
|
was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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heated
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Type
|
TEMPERATURE
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Details
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under reflux for one hour during which time the reaction mixture
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
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CUSTOM
|
Details
|
the succinimide was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated in vacuo
|
Type
|
ADDITION
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Details
|
The oily residue was mixed with water (200 mL)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
to give a clear, colorless solution
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
the Compound 3a crystallized from solution
|
Type
|
CUSTOM
|
Details
|
An analytical sample was prepared by recrystallization from water
|
Name
|
|
Type
|
|
Smiles
|
OC1OC(C2=CC(=CC=C12)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |